molecular formula C5H5FN2O2S B1415315 2-Fluoropyridine-3-sulfonamide CAS No. 1260427-18-6

2-Fluoropyridine-3-sulfonamide

Cat. No.: B1415315
CAS No.: 1260427-18-6
M. Wt: 176.17 g/mol
InChI Key: HIRZCYYTTIMHJK-UHFFFAOYSA-N
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Description

2-Fluoropyridine-3-sulfonamide is an organofluorine compound that features a fluorine atom attached to the second position of a pyridine ring and a sulfonamide group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropyridine-3-sulfonamide typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be converted to this compound through sulfonamide formation reactions.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination processes using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C) to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoropyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like potassium fluoride (KF) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boron reagents.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Fluoropyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoropyridine-3-sulfonamide involves its interaction with biological targets through its sulfonamide group, which can mimic the structure of natural substrates or inhibitors. This allows it to bind to enzymes or receptors, potentially altering their activity. The fluorine atom enhances the compound’s stability and lipophilicity, improving its bioavailability .

Comparison with Similar Compounds

Uniqueness: 2-Fluoropyridine-3-sulfonamide is unique due to the combination of the electron-withdrawing fluorine atom and the sulfonamide group, which provides a balance of reactivity and stability. This makes it particularly valuable in medicinal chemistry for designing compounds with specific biological activities .

Properties

IUPAC Name

2-fluoropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRZCYYTTIMHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260427-18-6
Record name 2-fluoropyridine-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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